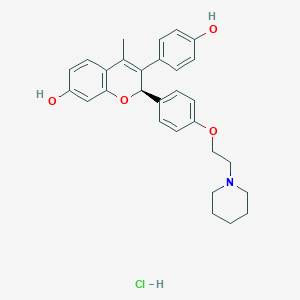![molecular formula C23H22ClF3N6O2S B8144790 5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B8144790.png)
5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-63576253 hydrochloride is a next-generation androgen receptor pathway inhibitor. It is designed to address resistance mechanisms in metastatic castration-resistant prostate cancer. This compound is particularly effective against wild-type and ligand binding domain-mutated androgen receptors, making it a promising candidate for patients who do not respond to or are progressing while on second-generation androgen receptor-targeted therapeutics .
Preparation Methods
The synthesis of JNJ-63576253 hydrochloride involves extensive optimization of existing chemical matter. The synthetic route includes several key steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule.
Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity.
Purification and crystallization: The final product is purified and crystallized to obtain the hydrochloride salt form
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective for commercial production .
Chemical Reactions Analysis
JNJ-63576253 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JNJ-63576253 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study androgen receptor signaling pathways and resistance mechanisms.
Biology: The compound is used in cellular and molecular biology research to investigate the effects of androgen receptor inhibition on cancer cell growth and survival.
Medicine: JNJ-63576253 hydrochloride is being developed as a therapeutic agent for the treatment of metastatic castration-resistant prostate cancer.
Industry: The compound is used in the pharmaceutical industry for drug development and testing
Mechanism of Action
JNJ-63576253 hydrochloride exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the receptor from translocating to the nucleus, binding to DNA, and initiating transcription of androgen-responsive genes. The compound is effective against both wild-type and mutant androgen receptors, including those with the F877L mutation. This inhibition of androgen receptor signaling leads to reduced proliferation and survival of prostate cancer cells .
Comparison with Similar Compounds
JNJ-63576253 hydrochloride is unique compared to other androgen receptor antagonists due to its effectiveness against ligand binding domain mutations. Similar compounds include:
Enzalutamide: A second-generation androgen receptor antagonist that is less effective against certain mutations.
Apalutamide: Another second-generation antagonist with similar limitations.
Abiraterone acetate: An androgen biosynthesis inhibitor that targets a different aspect of androgen receptor signaling
JNJ-63576253 hydrochloride stands out due to its ability to overcome resistance mechanisms that limit the effectiveness of these other compounds .
Properties
IUPAC Name |
5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O2S.ClH/c24-23(25,26)17-10-15(13-29-18(17)11-27)31-20(33)22(6-1-7-22)32(21(31)35)14-2-3-19(30-12-14)34-16-4-8-28-9-5-16;/h2-3,10,12-13,16,28H,1,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDINJYHLAKIZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CN=C(C=C3)OC4CCNCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
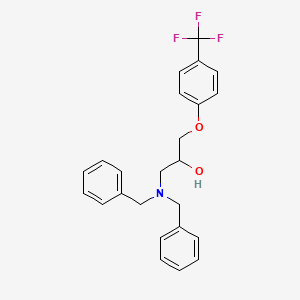
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8144717.png)
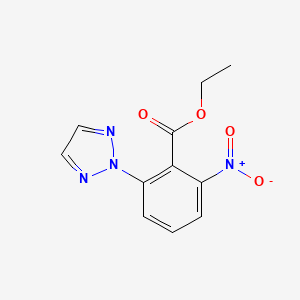
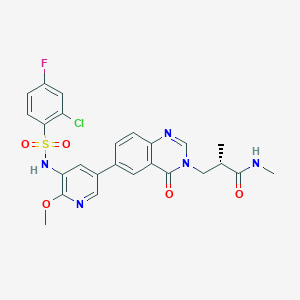
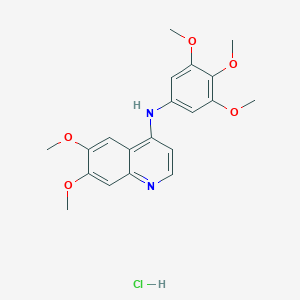
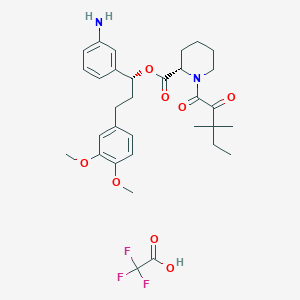
![7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8144760.png)
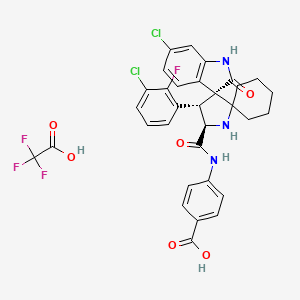
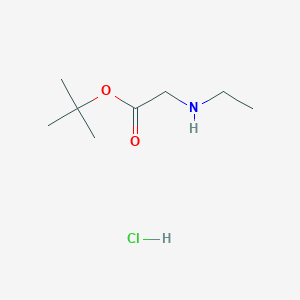
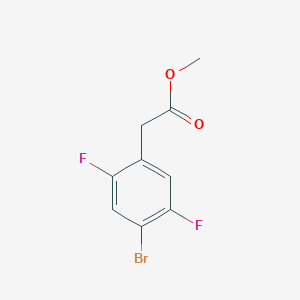
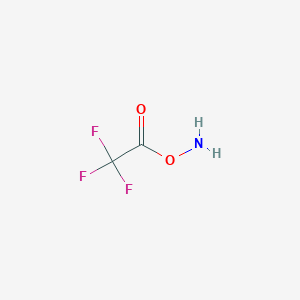
![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)
